molecular formula C6H11N5O2 B14561586 2,5-Diamino-6-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one CAS No. 61693-24-1

2,5-Diamino-6-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one

Cat. No.: B14561586
CAS No.: 61693-24-1
M. Wt: 185.18 g/mol
InChI Key: VKEXJKWBCLAZCQ-UHFFFAOYSA-N
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Description

2,5-Diamino-6-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of amino groups at positions 2 and 5, a hydroxyethylamino group at position 6, and a keto group at position 4 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-6-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of guanidine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the hydroxyethylamino group. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and other functionalized compounds that retain the core pyrimidine structure.

Scientific Research Applications

2,5-Diamino-6-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diamino-6-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, its structural similarity to nucleotides allows it to interfere with nucleic acid synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminopyrimidine: Lacks the hydroxyethylamino group.

    6-Aminopyrimidin-4-one: Lacks the amino groups at positions 2 and 5.

    2,4-Diamino-6-hydroxypyrimidine: Has a hydroxyl group instead of a hydroxyethylamino group.

Uniqueness

2,5-Diamino-6-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of both amino and hydroxyethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,5-diamino-4-(2-hydroxyethylamino)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O2/c7-3-4(9-1-2-12)10-6(8)11-5(3)13/h12H,1-2,7H2,(H4,8,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEXJKWBCLAZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=C(C(=O)NC(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576436
Record name 2,5-Diamino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61693-24-1
Record name 2,5-Diamino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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